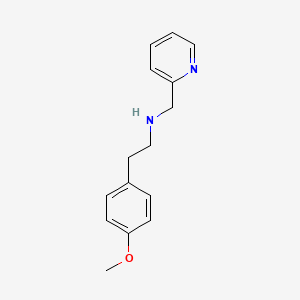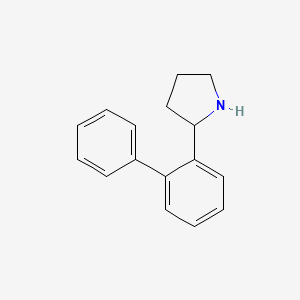
2-(2-Phenylphenyl)pyrrolidine
Vue d'ensemble
Description
2-(2-Phenylphenyl)pyrrolidine , also known as diphenylpyrrolidine , is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a pyrrolidine ring (a five-membered ring containing one nitrogen atom) with two phenyl groups attached. This compound has attracted interest due to its potential biological activities and synthetic versatility .
Synthesis Analysis
The synthesis of 2-(2-Phenylphenyl)pyrrolidine involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Researchers have explored various strategies, including cyclization reactions and functionalization of preformed pyrrolidine rings. These synthetic approaches allow access to diverse derivatives of this scaffold .
Molecular Structure Analysis
The molecular structure of 2-(2-Phenylphenyl)pyrrolidine comprises a central pyrrolidine ring, flanked by two phenyl groups. The sp³-hybridized carbons in the pyrrolidine ring contribute to its stereochemistry. Different stereoisomers and spatial orientations of substituents can significantly impact the biological profile of drug candidates, especially their binding modes to enantioselective proteins .
Chemical Reactions Analysis
2-(2-Phenylphenyl)pyrrolidine can participate in various chemical reactions, including functional group transformations, cyclizations, and derivatizations. Researchers have explored its reactivity to modify its properties and enhance its pharmacological potential .
Propriétés
IUPAC Name |
2-(2-phenylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h1-5,7-10,16-17H,6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXDNEKYERUFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394946 | |
| Record name | 2-(2-phenylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylphenyl)pyrrolidine | |
CAS RN |
383127-33-1 | |
| Record name | 2-(2-phenylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




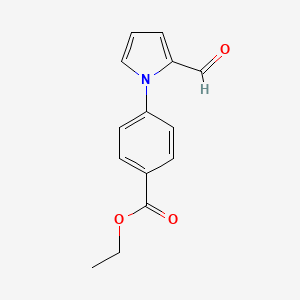
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride](/img/structure/B1608824.png)
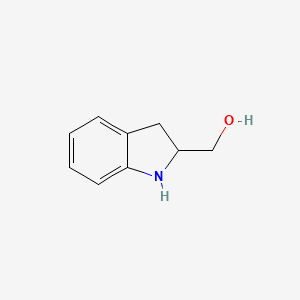
![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)
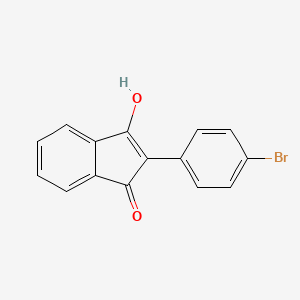
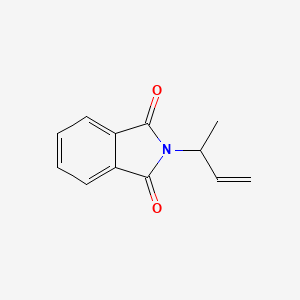
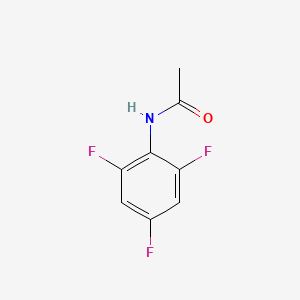
![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)
![Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1608836.png)
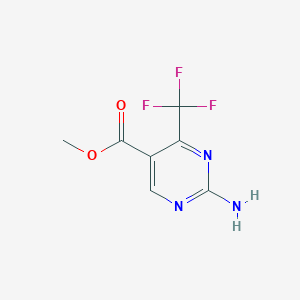
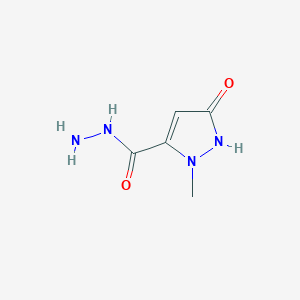
![3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile](/img/structure/B1608839.png)
